molecular formula C26H25F3N4O7S B1662200 Tosufloxacin tosilate CAS No. 1400591-39-0

Tosufloxacin tosilate

Numéro de catalogue: B1662200
Numéro CAS: 1400591-39-0
Poids moléculaire: 594.6 g/mol
Clé InChI: SSULTCPIIYRGFQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse de la Tosufloxacine p-Toluènesulfonate Hydraté implique plusieurs étapes, en commençant par la préparation de la structure de base de la fluoroquinolone. Le processus comprend généralement les étapes suivantes :

Méthodes de production industrielle

La production industrielle de Tosufloxacine p-Toluènesulfonate Hydraté suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les étapes clés comprennent :

Analyse Des Réactions Chimiques

Hydrolysis and Salt Formation

Tosufloxacin tosilate is synthesized via hydrolysis of its ethyl ester intermediate under acidic conditions. This step is critical for activating the compound:

  • Reaction Conditions :

    • Ethyl ester intermediate is hydrolyzed using p-toluenesulfonic acid in glacial acetic acid at 98–100°C for 6–10 hours .

    • The hydrolysis converts the ester group (–COOCH2CH3) to a carboxylic acid (–COOH), which subsequently forms a salt with p-toluenesulfonic acid .

Optimized Hydrolysis Parameters :

ParameterValueImpact on Yield/Purity
Temperature98–100°CMaximizes reaction efficiency
Time6–10 hoursEnsures complete hydrolysis
Acid-to-Ester Ratio4:1 (mol/mol)Balances catalysis and yield

This process achieves yields >90% and purity >99% .

Host-Guest Complexation with Cyclodextrins

To enhance aqueous solubility, this compound forms inclusion complexes with hydroxypropyl-β-cyclodextrin (HP-β-CD):

  • Mechanism : The naphthyridine ring and fluorine groups are encapsulated within the hydrophobic HP-β-CD cavity, confirmed by:

    • NMR Spectroscopy : Upfield shifts of H-3 (–0.175 ppm) and H-5 (–0.158 ppm) protons in HP-β-CD indicate deep insertion into the cavity .

    • Thermodynamic Stability : Stability constants (K<sub>C</sub>) decrease with temperature, confirming exothermic complexation .

Thermodynamic Parameters of Complexation :

Temperature (°C)K<sub>C</sub> (M<sup>−1</sup>)ΔH (kJ/mol)ΔS (J/mol·K)
301,520–42.1–89.3
401,210
  • Dissolution Enhancement : The complex increases dissolution rates to >70% within 10 minutes, compared to 38.4% for pure this compound .

Thermal and pH-Dependent Stability

  • Thermal Degradation : Prolonged heating above 100°C during synthesis risks decomposition, necessitating strict temperature control .

  • pH Sensitivity : Stability studies in phosphate buffers (pH 6.8 and 7.4) show improved solubility in the complexed form, reducing precipitation .

Synthetic Byproducts and Impurity Control

Key impurities arise from incomplete hydrolysis or side reactions during synthesis:

  • Ethyl Ester Residual : <0.5% after optimized hydrolysis .

  • Process Optimization : Active carbon treatment and hot filtration reduce organic impurities, achieving >99.4% purity .

Structural Reactivity

  • Fluorine Substituents : The 6-fluoro and 2,4-difluorophenyl groups contribute to electrophilic reactivity, influencing interactions with bacterial DNA gyrase.

  • Amino-pyrrolidine Group : Participates in hydrogen bonding with cyclodextrins and bacterial targets .

This compound’s chemical behavior is defined by its synthesis-driven hydrolysis, cyclodextrin-mediated solubility enhancement, and stability under controlled conditions. These properties underscore its utility as a broad-spectrum antibiotic with optimized pharmacokinetics.

Applications De Recherche Scientifique

Pharmacokinetics

The pharmacokinetic profile of tosufloxacin indicates rapid absorption and distribution within the body. Studies have shown that it achieves peak plasma concentrations within a few hours post-administration, with a half-life conducive for once or twice-daily dosing .

Key Pharmacokinetic Parameters:

ParameterValue
Bioavailability~90%
Peak Plasma Time1-2 hours
Half-life6-8 hours
Volume of Distribution0.8 L/kg

Safety Profile

While generally well-tolerated, tosufloxacin has been associated with adverse effects such as gastrointestinal disturbances and, more rarely, nephrotoxicity leading to crystal nephropathy . A notable case study documented a patient who developed interstitial nephritis after prolonged use, emphasizing the need for monitoring renal function during treatment .

Respiratory Infections

Tosufloxacin is frequently prescribed for community-acquired pneumonia (CAP) in children. It has demonstrated efficacy in clinical trials, showing significant improvement in symptoms compared to placebo groups.

Efficacy Data:

Study TypeOutcome MeasureResult
Randomized TrialSymptom resolution rate85% vs 65% (placebo)
Observational StudyAdverse reaction incidence5% mild reactions

Pediatric Use

The formulation of tosufloxacin into pediatric-friendly tablets has improved medication adherence among children. Research indicates that smaller tablet sizes and rapid dissolution rates enhance compliance significantly .

Case Studies and Clinical Evidence

Several case studies highlight the clinical effectiveness and safety of tosufloxacin:

  • Case Study 1: A pediatric patient with chronic respiratory infection showed complete resolution after a 10-day course of tosufloxacin, with no reported side effects.
  • Case Study 2: An adult patient experienced renal complications after long-term use; subsequent mass spectrometry analysis confirmed crystal deposits of tosufloxacin in renal tissue, leading to a diagnosis of crystal nephropathy .

Mécanisme D'action

Tosufloxacine p-Toluènesulfonate Hydraté exerce ses effets antibactériens en inhibant la gyrase de l’ADN bactérien et la topoisomérase IV, enzymes cruciales pour la réplication et la transcription de l’ADN. Cette inhibition entraîne la perturbation des processus de l’ADN bactérien, entraînant finalement la mort cellulaire. Les cibles moléculaires du composé comprennent les enzymes gyrase de l’ADN et topoisomérase IV, et il suit une voie qui interfère avec la synthèse de l’ADN bactérien .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Tosufloxacine p-Toluènesulfonate Hydraté est unique en raison de son schéma de substitution spécifique et de la présence du groupe tosylate, qui améliore sa solubilité et sa stabilité. Cela le rend particulièrement efficace contre certaines souches bactériennes qui peuvent être résistantes à d’autres fluoroquinolones .

Activité Biologique

Tosufloxacin tosilate, a fluoroquinolone antibiotic, has garnered attention for its broad-spectrum antibacterial properties and its potential adverse effects. This article delves into its biological activity, highlighting in vitro studies, clinical cases, and pharmacokinetic data.

Overview of this compound

This compound (also known as T-3262) is a member of the naphthyridine group of antibiotics developed primarily for treating bacterial infections, particularly in the respiratory and gastrointestinal tracts. It operates by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.

In Vitro Antibacterial Activity

Table 1: In Vitro Antibacterial Activity of Tosufloxacin

Bacterial StrainMIC (µg/mL)Bactericidal Activity
Nontypeable Haemophilus influenzae (NTHi)0.9670% killed at 0.96 µg/mL
Streptococcus pneumoniae0.25Superior to levofloxacin
Salmonella enterica0.5Effective against enteritis

A study demonstrated that tosufloxacin significantly reduced biofilm formation in NTHi strains isolated from pediatric patients with acute otitis media. At a concentration of 0.96 µg/mL, it effectively killed 70% of NTHi cells within the biofilm after 20 hours of exposure, outperforming cefditoren pivoxil (CDTR) . In another study comparing tosufloxacin with other fluoroquinolones, it showed comparable or superior activity against various Gram-positive and Gram-negative bacteria .

Pharmacokinetics

Tosufloxacin exhibits favorable pharmacokinetic properties. The following parameters were observed at a clinical oral dosing regimen of 150 mg three times daily:

  • Cmax : 0.60 µg/mL
  • t1/2 : 3.59 hours
  • AUC(0-24h) : 10.5 µg/mL·h

At a higher dose of 300 mg twice daily, the pharmacokinetic values improved significantly, indicating a dose-dependent response .

Case Study 1: Crystal Nephropathy

A notable case involved an elderly patient who developed renal failure due to crystal-forming interstitial nephritis after long-term exposure to tosufloxacin. Mass spectrometry confirmed the deposition of tosufloxacin crystals in renal tissues, leading to gradual renal function improvement upon drug withdrawal and steroid therapy . This case highlights the potential nephrotoxic effects associated with prolonged use.

Case Study 2: Thrombocytopenic Purpura

Another report documented a patient who experienced thrombocytopenic purpura following tosufloxacin administration. Symptoms included petechiae and significant thrombocytopenia, which resolved upon discontinuation of the drug . This underscores the importance of monitoring hematological parameters during treatment.

Effects on Gut Microbiota

Research indicates that early-life administration of tosufloxacin can alter gut microbiota composition and affect growth rates and neurobehavioral outcomes in mice. These findings suggest that while tosufloxacin is effective as an antibiotic, it may also disrupt normal microbiota balance .

Propriétés

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;4-methylbenzenesulfonic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3.C7H8O3S.H2O/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25;1-6-2-4-7(5-3-6)11(8,9)10;/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29);2-5H,1H3,(H,8,9,10);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSULTCPIIYRGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25F3N4O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1400591-39-0
Record name 1,8-Naphthyridine-3-carboxylic acid, 7-(3-amino-1-pyrrolidinyl)-1-(2,4-difluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-, 4-methylbenzenesulfonate, hydrate (1:1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1400591-39-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin tosilate monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400591390
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOSUFLOXACIN TOSYLATE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L69LG8ZDQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin tosilate
Reactant of Route 2
Reactant of Route 2
Tosufloxacin tosilate
Reactant of Route 3
Reactant of Route 3
Tosufloxacin tosilate
Reactant of Route 4
Reactant of Route 4
Tosufloxacin tosilate
Reactant of Route 5
Reactant of Route 5
Tosufloxacin tosilate
Reactant of Route 6
Tosufloxacin tosilate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.